molecular formula C10H12O4S B2976806 2-(2-(Ethylsulfonyl)phenyl)acetic acid CAS No. 1363179-47-8

2-(2-(Ethylsulfonyl)phenyl)acetic acid

Cat. No.: B2976806
CAS No.: 1363179-47-8
M. Wt: 228.26
InChI Key: JPXINKRXIZLWNV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethylsulfonyl)phenyl)acetic acid typically involves the sulfonation of ethylbenzene followed by carboxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct substitution on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenylacetic acids .

Scientific Research Applications

2-(2-(Ethylsulfonyl)phenyl)acetic acid is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(2-(Ethylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methylsulfonyl)phenyl)acetic acid
  • 2-(2-(Propylsulfonyl)phenyl)acetic acid
  • 2-(2-(Butylsulfonyl)phenyl)acetic acid

Uniqueness

2-(2-(Ethylsulfonyl)phenyl)acetic acid is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its methyl, propyl, and butyl analogs. This uniqueness makes it valuable for targeted research applications .

Properties

IUPAC Name

2-(2-ethylsulfonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-15(13,14)9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXINKRXIZLWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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